3-Hydroxycholest-5-en-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxycholest-5-en-7-one, also known as 7-ketocholesterol, is a derivative of cholesterol. It is an oxysterol, which means it is an oxidized form of cholesterol. This compound has a molecular formula of C27H44O2 and a molecular weight of 400.6371 g/mol . It is known for its role in various biological processes and its presence in different tissues and fluids in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxycholest-5-en-7-one can be synthesized through the oxidation of cholesterol. One common method involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of acetic acid . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymes such as cholesterol oxidase can be employed to catalyze the oxidation of cholesterol to this compound. This method is advantageous due to its specificity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxycholest-5-en-7-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxysterols.
Reduction: Reduction reactions can convert it back to cholesterol or other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: PCC, CrO3, and hydrogen peroxide (H2O2) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Catalysts: Enzymes like cholesterol oxidase are used in biocatalytic processes.
Major Products Formed
7-Ketocholesterol: Formed through oxidation.
Cholesterol: Formed through reduction.
Various Oxysterols: Formed through further oxidation and substitution reactions.
Scientific Research Applications
3-Hydroxycholest-5-en-7-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Studied for its role in cellular processes and its impact on cell membranes.
Medicine: Investigated for its involvement in diseases such as atherosclerosis and Alzheimer’s disease.
Industry: Used in the production of pharmaceuticals and as a biomarker for oxidative stress.
Mechanism of Action
The mechanism of action of 3-Hydroxycholest-5-en-7-one involves its interaction with various molecular targets and pathways:
Inflammatory Pathways: It inhibits the production of inflammatory mediators such as nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).
Signaling Pathways: It downregulates the NF-κB and extracellular signal-regulated kinase (ERK) pathways, which are involved in inflammation and cell survival.
Comparison with Similar Compounds
3-Hydroxycholest-5-en-7-one can be compared with other oxysterols such as:
4β-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism.
25-Hydroxycholesterol: Known for its role in immune regulation.
7α-Hydroxycholesterol: Involved in bile acid synthesis.
Uniqueness
This compound is unique due to its specific role in inflammation and its potential as a biomarker for oxidative stress. Its distinct chemical structure allows it to participate in unique biochemical pathways compared to other oxysterols .
Properties
IUPAC Name |
3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKKMWSQVKJCOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862208 |
Source
|
Record name | 3-Hydroxycholest-5-en-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59042-88-5 |
Source
|
Record name | NSC147726 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.